1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine-pyridine structure.
Netupitant: Shares the piperazine moiety and is used as an antiemetic agent
Uniqueness: 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C14H21N3O/c1-4-13(18)12-10-15-14(9-11(12)2)17-7-5-16(3)6-8-17/h9-10H,4-8H2,1-3H3 |
InChI Key |
IOYRPUKELPXTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C |
Origin of Product |
United States |
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